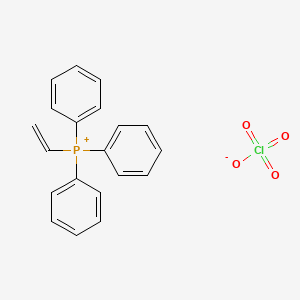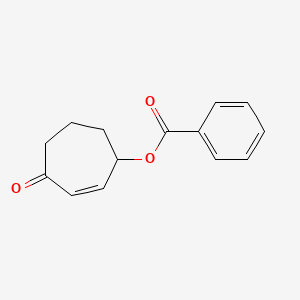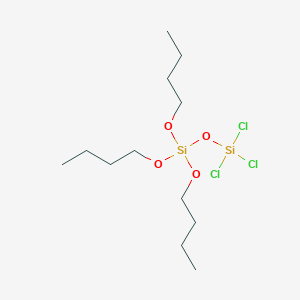
Tributyl trichlorosilyl orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl trichlorosilyl orthosilicate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of both trichlorosilyl and orthosilicate groups, making it a unique and versatile compound in various chemical applications. This compound is known for its high reactivity and is used in a variety of industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl trichlorosilyl orthosilicate can be synthesized through several methods. One common approach involves the reaction of tributyl orthosilicate with trichlorosilane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
(C4H9O)4Si+HSiCl3→(C4H9)3SiOSiCl3+C4H9OH
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl trichlorosilyl orthosilicate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and orthosilicic acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the synthesis of silicone polymers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols, amines, and thiols can be used to replace the chlorine atoms in the trichlorosilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Condensation Reactions: Catalysts such as acids or bases are often used to promote condensation reactions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups.
Hydrolysis: The major products are silanols and orthosilicic acid.
Condensation Reactions: The major products are siloxane polymers.
Aplicaciones Científicas De Investigación
Tributyl trichlorosilyl orthosilicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of tributyl trichlorosilyl orthosilicate involves the reactivity of the trichlorosilyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the formation of new silicon-oxygen or silicon-carbon bonds. This reactivity is exploited in various chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Chloride: Similar in structure but contains tin instead of silicon.
Trichlorosilane: Contains the trichlorosilyl group but lacks the orthosilicate component.
Tetraethyl Orthosilicate: Contains the orthosilicate group but lacks the trichlorosilyl component.
Uniqueness
Tributyl trichlorosilyl orthosilicate is unique due to the presence of both trichlorosilyl and orthosilicate groups, which impart distinct reactivity and versatility. This dual functionality makes it valuable in applications where both silicon and orthosilicate chemistry are required.
Propiedades
Número CAS |
112142-47-9 |
|---|---|
Fórmula molecular |
C12H27Cl3O4Si2 |
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
tributyl trichlorosilyl silicate |
InChI |
InChI=1S/C12H27Cl3O4Si2/c1-4-7-10-16-21(17-11-8-5-2,18-12-9-6-3)19-20(13,14)15/h4-12H2,1-3H3 |
Clave InChI |
KPXASRZTHPQSHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Si](OCCCC)(OCCCC)O[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


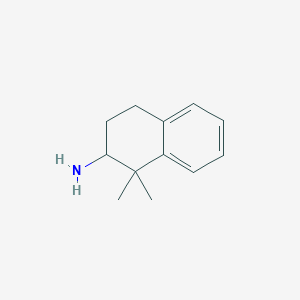
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
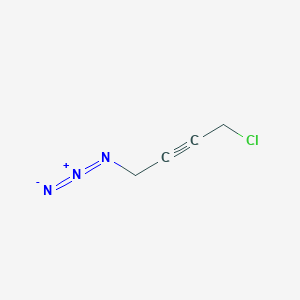
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
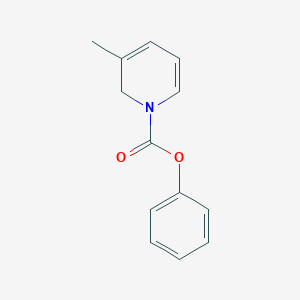
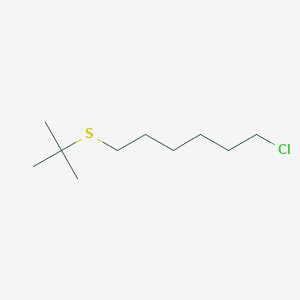
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
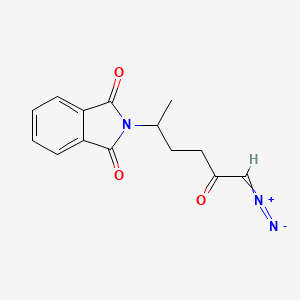
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
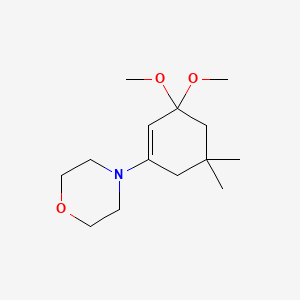
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
